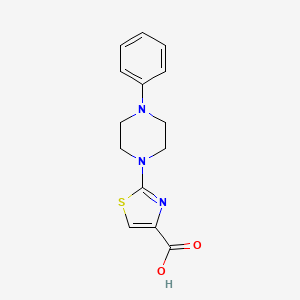

2-(4-Phenylpiperazino)-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Phenylpiperazino)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains a phenylpiperazine moiety and a thiazole ring . Phenylpiperazine is a chemical structure found in a variety of therapeutic drugs, and it’s known for its wide range of biological activities . Thiazole is a heterocyclic compound that also exhibits various biological activities .

Synthesis Analysis

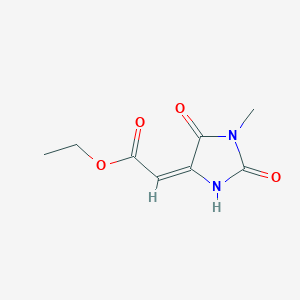

While the specific synthesis process for this compound isn’t available, phenylpiperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts . Thiazole derivatives can also be synthesized through several methods, including reactions involving 2-amino-5-bromobenzenethiol .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The phenylpiperazine moiety is a six-membered ring with two nitrogen atoms, and the thiazole is a five-membered ring containing nitrogen and sulfur atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 1-Phenylpiperazine has a density of 1.062 g/mL at 25 °C and a boiling point of 286 °C .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been studied for their potential in combating microbial resistance. A study on similar compounds, such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives, has shown promising results against pathogenic bacteria and fungi. These compounds, including those with a phenylpiperazine moiety, have exhibited comparable activity to standard drugs like norfloxacin and fluconazole .

Cancer Therapeutics

The presence of phenylpiperazine in thiazole compounds has been linked to anticancer activity. Research indicates that these compounds can be effective against cancer cell lines, such as human breast adenocarcinoma (MCF7), by inhibiting cell proliferation through various mechanisms .

Intestinal Permeation Enhancers

Phenylpiperazine derivatives have been explored for their role in enhancing intestinal absorption of drugs. They have the potential to improve the bioavailability of orally administered therapeutics by facilitating their transport across the intestinal epithelium .

Anxiolytic Agents

Recent studies have focused on the design and synthesis of phenylpiperazine derivatives to evaluate their anxiolytic activity. These compounds have shown promise in computational simulations and in vivo tests, indicating their potential use as anxiolytic drugs .

Alzheimer’s Disease Treatment

Derivatives of phenylpiperazine have been synthesized and assessed for their acetylcholinesterase inhibitory activity, which is a key target in the treatment of Alzheimer’s disease. These compounds have displayed moderate effectiveness, suggesting their potential as therapeutic agents .

Molecular Docking Studies

The molecular structure of phenylpiperazine derivatives allows them to fit well within the binding pockets of various receptors, which is crucial for drug design. Molecular docking studies have demonstrated that these compounds can have good interactions with target proteins, making them suitable candidates for further drug development .

Crystallography Research

Phenylpiperazine derivatives have been used in crystallography to study the crystal structures of complex molecules. The detailed analysis of these structures can provide insights into the molecular interactions and stability of potential drug candidates .

Pharmacokinetic Profiling

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of phenylpiperazine derivatives is an important aspect of drug development. Studies have shown that these compounds can exhibit favorable pharmacokinetic properties, which is essential for their effectiveness as drugs .

Mechanism of Action

Target of Action

Compounds with a phenylpiperazine structure are known to interact with various receptors in the body .

Mode of Action

Phenylpiperazine derivatives are known to interact with their targets through various mechanisms .

Biochemical Pathways

Phenylpiperazine derivatives are known to influence various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that they may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit promising antimicrobial activity .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-13(19)12-10-20-14(15-12)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONISFFSBNXBAKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CS3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640029 |

Source

|

| Record name | 2-(4-Phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952182-67-1 |

Source

|

| Record name | 2-(4-Phenyl-1-piperazinyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)

![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)

![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)